4-Bromo-2-(difluoromethoxy)-3-methylpyridine
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Overview
Description
4-Bromo-2-(difluoromethoxy)-3-methylpyridine is an organic compound with the molecular formula C7H6BrF2NO It is a pyridine derivative that contains bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-3-methylpyridine typically involves multi-step reactions. One common method includes the bromination of 2-(difluoromethoxy)-3-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-3-methylpyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)pyridine
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
4-Bromo-2-(difluoromethoxy)-3-methylpyridine is unique due to the presence of both bromine and difluoromethoxy groups, which can impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in various applications .
Properties
Molecular Formula |
C7H6BrF2NO |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-11-6(4)12-7(9)10/h2-3,7H,1H3 |
InChI Key |
IISLOSLAVRFINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC(F)F)Br |
Origin of Product |
United States |
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